N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzodioxin ring, a fluorobenzamido group, and a benzofuran carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives.
Introduction of the Fluorobenzamido Group: This step might involve the reaction of an amine with a fluorobenzoyl chloride under basic conditions.
Formation of the Benzofuran Carboxamide: This could involve the cyclization of a suitable precursor followed by amide formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and benzofuran rings.
Reduction: Reduction reactions might target the amide or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions could occur, especially at the fluorobenzamido group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. This could involve pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorobenzamido)-1-benzofuran-2-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide apart is the presence of the fluorine atom in the benzamido group, which can significantly influence its biological activity and chemical properties, such as increased metabolic stability and altered electronic effects.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O5/c25-15-7-5-14(6-8-15)23(28)27-21-17-3-1-2-4-18(17)32-22(21)24(29)26-16-9-10-19-20(13-16)31-12-11-30-19/h1-10,13H,11-12H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVRRGYMJJQVEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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